![molecular formula C9H12Cl2N2 B12113805 1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- CAS No. 53654-71-0](/img/structure/B12113805.png)
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the nitrogen atom of the ethylenediamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- typically involves the reaction of 1,2-ethanediamine with 2,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; reactions are carried out in polar solvents like water or alcohols at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides
Reduction: Reduced amines
Substitution: Substituted ethylenediamines with different functional groups replacing the chlorine atoms
Scientific Research Applications
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N-ethyl-
- 1,2-Ethanediamine, N-methyl-
- 1,2-Ethanediamine, N,N-dimethyl-
- 1,2-Ethanediamine, N,N-diethyl-
Uniqueness
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
53654-71-0 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H12Cl2N2/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,13H,3-4,6,12H2 |
InChI Key |
SVWLNEWGIBUSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)

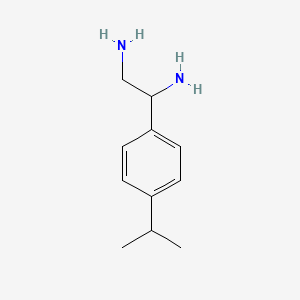
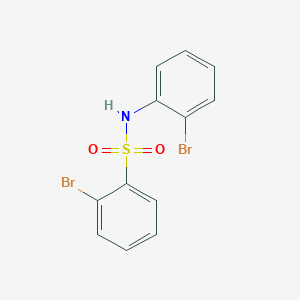
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)

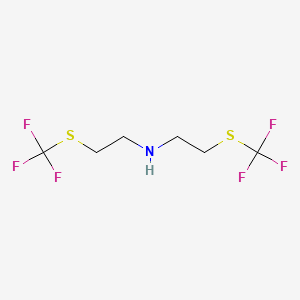
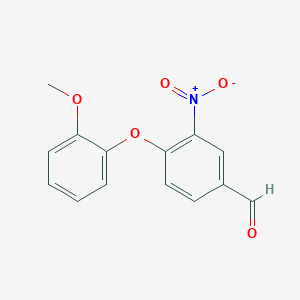
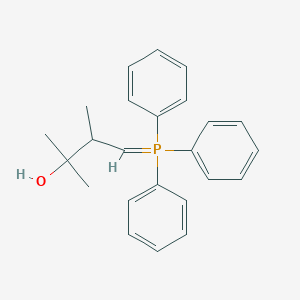

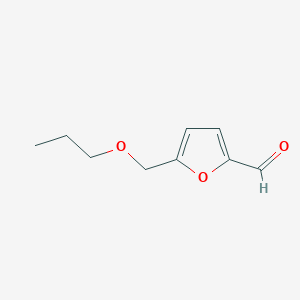
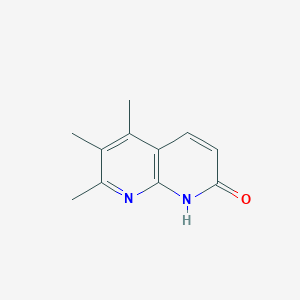
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)
![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)
